

Optimizing velnacrine dose response cognitive improvement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 121445-25-8

Cat. No.: S11145206

Get Quote

Compound Status & Key Findings

Velnacrine was investigated as a centrally active acetylcholinesterase inhibitor for Alzheimer's disease in the 1990s [1] [2]. Clinical development was halted primarily due to **dose-limiting hepatotoxicity**, characterized by asymptomatic elevations of liver transaminases in a significant number of patients [1] [3]. The following table summarizes the core quantitative findings on its efficacy and safety.

Trial Phase / Model	Dose Regimen	Cognitive Outcome (vs. Placebo)	Key Safety Findings
Human Clinical Trial [1]	30 mg/day, 75 mg/day, 150 mg/day, 225 mg/day (10, 25, 50, 75 mg t.i.d.)	Significant improvement on ADAS-Cog ($p < 0.001$); Max 4.1-point improvement at 225 mg/day [1]	29% of patients showed asymptomatic liver transaminase elevation [1]
Human Clinical Trial (Cochrane Review) [3]	Various (up to 225 mg/day)	Benefit on ADAS-Cog in responders; no benefit on other efficacy measures in some trials [3]	Significantly higher withdrawals & elevated liver transaminases ($p < 0.05$) [3]

Trial Phase / Model	Dose Regimen	Cognitive Outcome (vs. Placebo)	Key Safety Findings
Preclinical (Aged Monkeys) [4]	1, 2, 4, 6 mg/kg (single oral dose)	Improved Delayed Matching-to-Sample (DMTS) performance; most improvement during long-delay trials [4]	Peak plasma concentration: 27-166 ng/ml (30-60 min post-dose); not detectable after 24h [4]

Experimental Protocols & Methodology

For reference, here are the key methodological details from the cited studies.

1. Clinical Trial Protocol (Zemlan et al., 1996)

- **Study Design:** Double-blind, placebo-controlled, dose-ranging, and dose-replication study [1].
- **Participants:** 735 patients with mild-to-severe Alzheimer's disease [1].
- **Dosing Protocol:**
 - **Dose-Ranging Phase:** Patients were treated with velnacrine (30, 75, 150, and 225 mg/day, administered three times daily) or placebo to identify responders and their best dose [1].
 - **Washout:** Placebo washout followed the dose-ranging phase [1].
 - **Dose-Replication Phase:** Velnacrine-responsive patients were randomly assigned to their best dose of velnacrine or placebo for a six-week, double-blind period [1].
- **Primary Efficacy Measures:**
 - Cognitive subscale of the **Alzheimer's Disease Assessment Scale (ADAS-Cog)** [1].
 - **Physician's Clinical Global Impression of Change (CGIC)** [1].

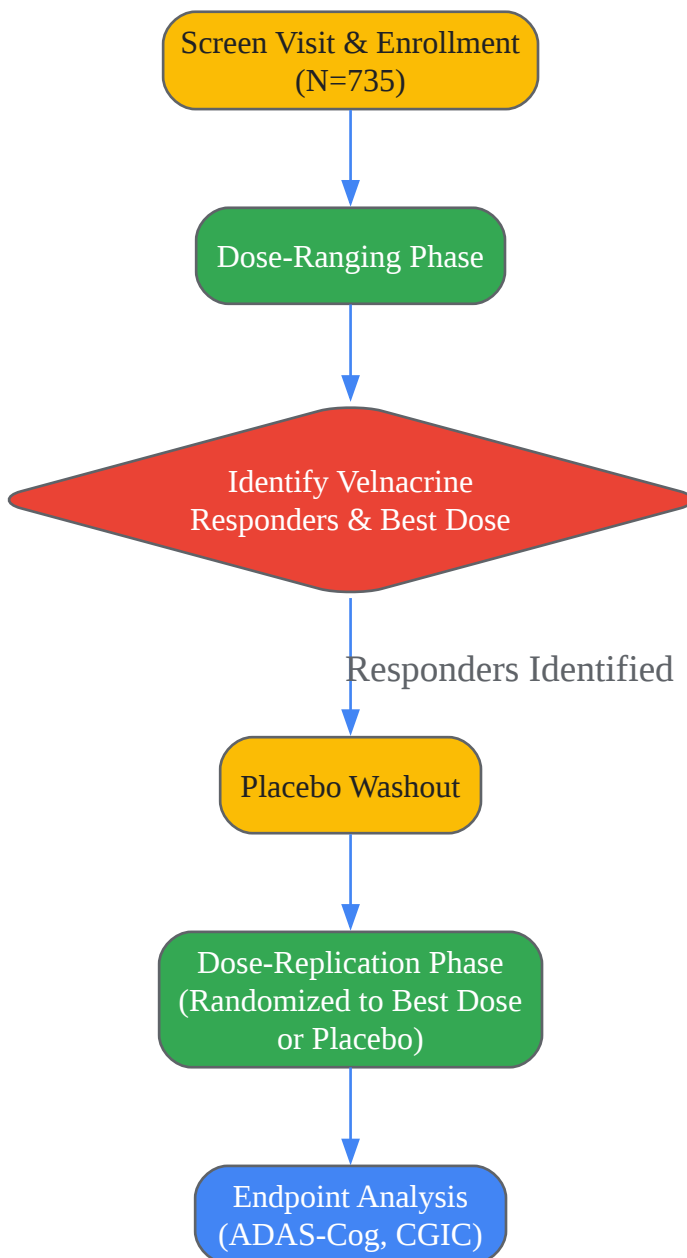
2. Preclinical Protocol - Delayed Matching-to-Sample (DMTS) in Primates

- **Objective:** To evaluate the ability of velnacrine to improve short-term memory in aged, memory-impaired macaques [4].
- **Behavioral Paradigm:**
 - **Training:** Monkeys were trained on a DMTS task, where they must remember a sample stimulus over a delay period and then select the matching stimulus from alternatives [4].
 - **Testing:** Performance was evaluated at two time points after a single oral dose of velnacrine: 30 minutes and 24 hours [4].
- **Dosing & Analysis:**

- Initial single doses of 1, 2, 4, and 6 mg/kg were administered to establish the "best dose" for each animal [4].
- The best dose was then administered three more times to confirm the effect [4].
- **Pharmacokinetic Analysis:** Plasma concentrations of velnacrine were measured at various time points after dosing [4].

Diagrams for Experimental Workflow

The diagram below illustrates the sequence and logic of the key clinical trial phases.



Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: What was the most effective dose of velnacrine in clinical trials?

- **A:** In the key phase III trial, the highest dose of **225 mg/day (75 mg t.i.d.)** showed the greatest cognitive improvement, with an average 4.1-point improvement on the ADAS-Cog from baseline [1]. However, this high dose was also associated with a greater incidence of adverse effects.

Q2: What is the primary safety concern that halted velnacrine's development?

- **A:** The most common and limiting adverse effect was **asymptomatic elevation of liver transaminases**, occurring in up to 29% of patients. This hepatotoxicity led to a significantly higher rate of treatment withdrawals compared to placebo [1] [3].

Q3: Is the cognitive improvement from velnacrine sustained?

- **A:** The clinical trials confirmed significant improvement over a 6-week double-blind period [1]. The preclinical primate study noted that improved performance on the DMTS task persisted for 24 hours, even when plasma levels of the drug were no longer detectable. The authors hypothesized this may be due to a secondary process like long-term potentiation, rather than direct drug exposure [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. for the treatment of Alzheimer's disease: a double-blind... Velnacrine [pubmed.ncbi.nlm.nih.gov]
2. Clinical trials and late-stage drug development for Alzheimer's ... [pmc.ncbi.nlm.nih.gov]
3. is not beneficial for people with... | Cochrane Velnacrine [cochrane.org]
4. Velnacrine maleate improves delayed matching ... [link.springer.com]

To cite this document: Smolecule. [Optimizing velnacrine dose response cognitive improvement].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b11145206#optimizing-velnacrine-dose-response-cognitive-improvement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com